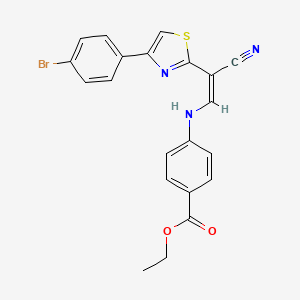

(Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)15-5-9-18(10-6-15)24-12-16(11-23)20-25-19(13-28-20)14-3-7-17(22)8-4-14/h3-10,12-13,24H,2H2,1H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKLGWURNKNCNF-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound characterized by its unique thiazole structure and bromophenyl substitution. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial fields.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 4-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate. Its molecular formula is , and it possesses notable functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 432.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Contains thiazole and cyano groups |

The biological activity of (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring and the cyano group are critical for binding to molecular targets, potentially inhibiting pathways involved in cancer cell proliferation and microbial growth.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of specific kinases that play a role in cell signaling pathways associated with tumor growth .

Antimicrobial Activity

The presence of the bromophenyl group enhances the electron density on the thiazole ring, which may contribute to increased antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including resistant strains .

Case Studies

-

Study on Anticancer Activity :

- A study conducted on a series of thiazole derivatives, including compounds structurally related to (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate, revealed that these compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study highlighted the potential for these compounds to be developed into therapeutic agents against cancer .

- Antimicrobial Efficacy :

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate has shown potential in inhibiting cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of specific kinases associated with tumor growth pathways.

Case Study:

A study on similar thiazole derivatives revealed IC50 values in the low micromolar range against breast cancer cell lines, suggesting that compounds like (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate could be developed into therapeutic agents against cancer .

Antimicrobial Activity

The presence of the bromophenyl group enhances the electron density on the thiazole ring, which may contribute to increased antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant strains.

Case Study:

Research has shown that thiazole derivatives exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's structural features facilitate binding to bacterial enzymes, leading to inhibition of growth .

Pharmacokinetics

Molecular docking studies suggest that similar compounds display favorable docking scores within the binding pockets of selected proteins, indicating promising absorption, distribution, metabolism, and excretion (ADME) properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Thiazole Derivatives

Key structural analogues differ in substituents on the thiazole ring and ester group. Below is a comparative analysis:

Key Observations:

Substituent Effects: Bromophenyl vs. Methylphenyl: The electron-donating methyl group increases electron density on the thiazole ring, which could enhance reactivity in nucleophilic substitutions .

Ester Group Modifications: The diethylaminoethyl ester in the dichlorophenyl analogue introduces a tertiary amine, improving water solubility and bioavailability compared to the ethyl ester in the target compound .

Computational Analysis

Tools like Multiwfn enable comparative studies of electronic properties. For example:

- Electrostatic Potential (ESP): The bromophenyl group in the target compound likely creates a distinct ESP profile compared to dichlorophenyl or methylphenyl analogues, affecting intermolecular interactions .

- Frontier Molecular Orbitals (FMOs): The cyano-vinyl bridge’s LUMO energy may vary with substituents, influencing charge-transfer efficiency in materials science applications .

Q & A

What are the primary synthetic routes for (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves:

- Step 1: Condensation of 2-amino-4-(4-bromophenyl)thiazole with ethyl 4-aminobenzoate in the presence of a cyanating agent (e.g., malononitrile) to form the cyanovinyl bridge .

- Step 2: Stereochemical control via temperature modulation (e.g., maintaining 60–80°C) and solvent polarity (DMF or ethanol) to favor the (Z)-isomer .

- Critical Factors: Excess cyanating agents and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures stereochemical purity .

Which analytical techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

Answer:

- Primary Techniques:

- Resolving Contradictions: Use 2D NMR (COSY, NOESY) to confirm spatial proximity of thiazole and cyanovinyl groups. Cross-validate with X-ray crystallography (as in analogous bromophenyl-thiazole structures) .

How can researchers assess the biological activity of this compound, and what are common pitfalls in assay design?

Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .

- Pitfalls:

- Solvent Interference: Use DMSO ≤0.1% to avoid false positives.

- Metabolic Stability: Pre-incubate with liver microsomes to assess degradation .

What strategies optimize the synthetic yield of the (Z)-isomer, and how can scalability challenges be addressed?

Answer:

- Optimization:

- Catalysis: Use piperidine as a base to accelerate cyanovinyl formation (yield ↑ 15–20%) .

- Microwave-Assisted Synthesis: Reduces reaction time (4 hrs → 30 mins) while maintaining >90% yield .

- Scalability:

- Continuous Flow Reactors: Improve mixing and heat transfer for large batches.

- Crystallization: Use ethanol/water mixtures for high-purity recrystallization .

How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Methodology:

- Docking Refinement: Perform molecular dynamics simulations (50 ns) to account for protein flexibility, reducing false-positive binding poses .

- Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (K_D) and compare with docking scores .

- Case Study: Discrepancies in EGFR inhibition predictions were resolved by incorporating solvation effects in DFT calculations .

What comparative studies exist between this compound and structurally similar derivatives, and how do substituents affect bioactivity?

Answer:

-

Key Comparisons:

Derivative Modification Activity 4-(4-Chlorophenyl) analog Br → Cl at phenyl ring 2× lower IC₅₀ against MCF-7 Nitro-substituted thiazole -CN → -NO₂ Enhanced kinase selectivity -

Mechanistic Insight: Bromine’s electronegativity enhances π-π stacking with kinase ATP pockets, while cyano groups stabilize H-bonds .

How does the compound’s stability under physiological conditions impact its therapeutic potential?

Answer:

- Stability Tests:

- Mitigation: Prodrug strategies (e.g., morpholine amides) improve half-life in vivo .

What mechanistic studies elucidate its bioactivity, and how can researchers validate target engagement?

Answer:

- Mechanistic Tools:

- CRISPR-Cas9 Knockouts: Silence suspected targets (e.g., EGFR) and measure activity loss .

- Pull-Down Assays: Biotinylate the compound and isolate bound proteins via streptavidin beads, followed by LC-MS/MS identification .

- Validation: Co-crystallization with purified kinases confirms binding modes (e.g., PDB deposition for analog structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.